REACTION_CXSMILES
|
CO[C:3](=O)[NH:4][C:5]1[CH:10]=[C:9]([F:11])[C:8]([Br:12])=[CH:7][C:6]=1I.[C:15]([Si](C)(C)C)#C.Cl.[OH-].[K+]>C(N(CC)CC)C.C(O)(C)(C)C.[Cu]I>[Br:12][C:8]1[CH:7]=[C:6]2[C:5](=[CH:10][C:9]=1[F:11])[NH:4][CH:3]=[CH:15]2 |f:3.4|
|
Name
|
Pd(PPh3)2C12
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
CuI
|
Quantity
|
27 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
(4-Bromo-5-fluoro-2-iodo-phenyl)-carbamic acid methyl ester
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
COC(NC1=C(C=C(C(=C1)F)Br)I)=O
|
Name
|
2.95
|
Quantity
|
0.021 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred 10 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under argon during 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
stirred 1 h at room temperature
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted three times with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed subsequently with H2O and saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture refluxed for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent and column chromatography on silica gel with hexane/EtOAc 9:1
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CNC2=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |